2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an intricate organic compound characterized by its multifunctional groups, including an imidazole ring, a thiazole ring, and various substituents such as fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is generally synthesized through a multi-step process. A typical route might involve the following steps:
Formation of the Imidazole Core: : A reaction between 4-fluoroaniline and 3-nitrobenzaldehyde in the presence of an acidic catalyst to form a Schiff base, which is then cyclized into an imidazole ring.
Thioether Formation: : The imidazole derivative is then reacted with thiourea in a basic medium to introduce the thioether linkage.
Acetamide Formation: : Finally, the resulting thioether is acylated using thiazole-2-yl chloride to form 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
Industrial Production Methods
Industrial production often involves the optimization of the aforementioned synthetic route to maximize yield and minimize costs. This includes the use of high-purity starting materials, advanced catalytic systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: : The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions.
Substitution: : Electrophilic aromatic substitution reactions are possible at positions ortho and para to the substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: : Sodium borohydride or catalytic hydrogenation are typically used.
Substitution: : Reactions often involve halogens, Lewis acids, or nitrating agents.
Major Products Formed from These Reactions
Oxidation produces sulfoxides or sulfones.
Reduction yields amino derivatives.
Substitution leads to various functionalized aromatics.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has been explored for several applications:
Chemistry: : As a precursor for synthesizing more complex heterocyclic compounds.
Biology: : Potential use as a bioactive molecule in assays due to its structural complexity.
Medicine: : Investigated for its potential as an antimicrobial or anti-inflammatory agent.
Industry: : Potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes or receptors due to its structural similarity to biological molecules.
Pathways Involved: : The nitrophenyl and fluorophenyl groups could be crucial for binding to target sites, influencing the biochemical pathways.
Comparison with Similar Compounds
List of Similar Compounds
Imidazole derivatives
Thiazole derivatives
Fluorophenyl and nitrophenyl substituted compounds
This compound's unique structure and reactivity profile make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S2/c21-14-4-6-15(7-5-14)25-17(13-2-1-3-16(10-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-8-9-30-19/h1-11H,12H2,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOBGZFFXWZANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.